molecular formula C16H20N4O2 B3843352 N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine

N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine

Cat. No.: B3843352
M. Wt: 300.36 g/mol
InChI Key: ZVEUTSNILAENDJ-YBFXNURJSA-N
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Description

N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features a pyrimidine ring substituted with a methoxy group and a butoxyphenyl group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine typically involves the condensation reaction between 4-butoxybenzaldehyde and 6-methoxypyrimidin-4-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can regenerate the starting amine and aldehyde.

Scientific Research Applications

N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-butoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine
  • N,N-bis[(E)-(4-butoxyphenyl)methylideneamino]oxamide

Uniqueness

N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-3-4-9-22-14-7-5-13(6-8-14)11-19-20-15-10-16(21-2)18-12-17-15/h5-8,10-12H,3-4,9H2,1-2H3,(H,17,18,20)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEUTSNILAENDJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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